molecular formula C12H16ClNO B14874675 (5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

(5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B14874675
M. Wt: 225.71 g/mol
InChI Key: AKWHEZZITCJFAD-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolidine derivatives This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction using reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific reagents and conditions used.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

[5-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H16ClNO/c1-14-7-9(8-15)6-12(14)10-2-4-11(13)5-3-10/h2-5,9,12,15H,6-8H2,1H3

InChI Key

AKWHEZZITCJFAD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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